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Introduction
Triple reuptake inhibitors (TRIs) represent a promising class of pharmacological agents

designed to modulate the levels of three key neurotransmitters in the brain: serotonin (5-HT),

norepinephrine (NE), and dopamine (DA). By inhibiting the reuptake of these monoamines from

the synaptic cleft, TRIs enhance neurotransmission, a mechanism of action that holds

therapeutic potential for a variety of central nervous system (CNS) disorders, including

depression, attention-deficit hyperactivity disorder (ADHD), and obesity. This guide provides a

head-to-head comparison of Cendifensine (NOE-115) and other notable TRIs, focusing on

their pharmacological profiles, supported by experimental data.

Cendifensine (also known as NOE-115) is a novel monoamine reuptake inhibitor currently

under development by Noema Pharma.[1][2] It is being investigated for the treatment of

vasomotor symptoms associated with menopause, binge-eating disorder, and depressive

disorders.[2] While its precise binding affinities are not yet publicly available, it is characterized

as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2] This comparison

guide will situate Cendifensine within the broader landscape of TRIs by examining the

quantitative data of other well-characterized compounds in this class.
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The following table summarizes the in vitro binding affinities (Ki) and/or inhibitory

concentrations (IC50) of several TRIs for the serotonin transporter (SERT), norepinephrine

transporter (NET), and dopamine transporter (DAT). Lower values indicate greater potency.

Drug
SERT Ki
(nM)

NET Ki
(nM)

DAT Ki
(nM)

SERT
IC50 (nM)

NET IC50
(nM)

DAT IC50
(nM)

Cendifensi

ne (NOE-

115)

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Ansofaxine N/A N/A N/A 31.4 586.7 733.2

Liafensine N/A N/A N/A 1.08 7.99 5.67

Amitifadine 99 262 213 12 23 96

Diclofensin

e
51 15.7 16.8 N/A N/A N/A

Centanafa

dine
N/A N/A N/A 83 6 38

Tesofensin

e

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

N/A: Not available in the public domain.

Signaling Pathway of Triple Reuptake Inhibitors
TRIs exert their effects at the synaptic level. By blocking the serotonin, norepinephrine, and

dopamine transporters on the presynaptic neuron, they prevent the reabsorption of these

neurotransmitters from the synaptic cleft. This leads to an increased concentration of serotonin,

norepinephrine, and dopamine in the synapse, thereby enhancing and prolonging their

signaling to the postsynaptic neuron.
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Caption: General signaling pathway of a triple reuptake inhibitor.

Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key types of in vitro

experiments: radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assay
This assay measures the affinity of a drug for a specific transporter. It involves competing the

unlabeled drug (the TRI) with a radiolabeled ligand that is known to bind to the transporter of

interest (SERT, NET, or DAT). The concentration of the TRI that displaces 50% of the

radiolabeled ligand is the IC50 value, from which the equilibrium dissociation constant (Ki) can

be calculated.
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Caption: Workflow for a radioligand binding assay.

Synaptosomal Uptake Assay
This assay measures the functional ability of a drug to inhibit the reuptake of a neurotransmitter

into nerve terminals (synaptosomes). Synaptosomes are isolated from brain tissue and

incubated with a radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]NE, or [3H]DA) in the
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presence of varying concentrations of the TRI. The amount of radioactivity taken up by the

synaptosomes is measured, and the concentration of the TRI that inhibits 50% of the uptake is

the IC50 value.
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Caption: Workflow for a synaptosomal uptake assay.
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The landscape of triple reuptake inhibitors is diverse, with each compound exhibiting a unique

profile of potencies for the serotonin, norepinephrine, and dopamine transporters. This

variability in binding affinities likely translates to differences in clinical efficacy and side-effect

profiles. For instance, a TRI with higher potency for NET and DAT might be more effective for

symptoms of fatigue and anhedonia, while a more SERT-potent compound could be more

beneficial for anxiety.

While specific quantitative data for Cendifensine's binding affinities are not yet in the public

domain, its classification as a triple reuptake inhibitor places it in a class of compounds with the

potential for a broad spectrum of action.[1][2] As more preclinical and clinical data for

Cendifensine become available, a more direct and quantitative comparison with other TRIs will

be possible. Researchers and drug development professionals should continue to monitor the

progress of Cendifensine and other emerging TRIs, as they may offer new therapeutic options

for a range of CNS disorders. The detailed experimental protocols provided in this guide offer a

framework for the continued investigation and comparison of these promising compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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